N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, which is further connected to a methanesulfonamide moiety
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-3-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-12-6-4-5-11(14-19(3,15)16)13(12)18-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
RGWWWWDIPVQJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the Phenyl Ring Substituents: The cyclopropoxy and isopropoxy groups are introduced onto the phenyl ring through nucleophilic substitution reactions.
Sulfonamide Formation: The methanesulfonamide group is then attached to the substituted phenyl ring using sulfonyl chloride and an amine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy and isopropoxy groups.
Reduction: Reduction reactions may target the sulfonamide moiety, converting it to corresponding amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the cyclopropoxy and isopropoxy groups.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
- N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide
- N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide
- N-(2-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide
Comparison: N-(2-Cyclopropoxy-3-isopropoxyphenyl)methanesulfonamide is unique due to the specific positioning of the cyclopropoxy and isopropoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of both cyclopropoxy and isopropoxy groups may enhance its solubility and binding affinity in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
